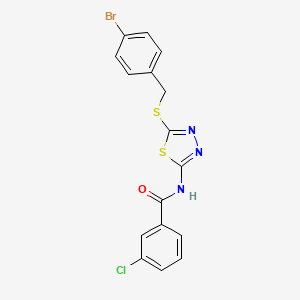

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group at position 5 and a 3-chlorobenzamide moiety at position 2. The thiadiazole ring is a privileged scaffold in medicinal chemistry due to its electron-rich nature and ability to engage in hydrogen bonding and π-π interactions . The bromine and chlorine substituents enhance lipophilicity and may influence bioactivity through steric and electronic effects.

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN3OS2/c17-12-6-4-10(5-7-12)9-23-16-21-20-15(24-16)19-14(22)11-2-1-3-13(18)8-11/h1-8H,9H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFQRFLHINQBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A widely adopted approach involves the reaction of thiosemicarbazide with carboxylic acid derivatives under acidic conditions. For instance, 4-bromophenylacetic acid reacts with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds via intermediate thioamide formation, followed by intramolecular cyclization to yield 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (Fig. 1A). Key parameters include:

Hydrazonoyl Chloride-Mediated Synthesis

Alternative routes utilize hydrazonoyl chlorides as electrophilic partners. For example, chlorination of acetylacetone with sulfuryl chloride generates precursor 2, which couples with substituted benzene diazonium salts to form hydrazonoyl chlorides (e.g., 5a–b). Subsequent reaction with methyl hydrazinecarbodithioate in ethanol under reflux produces the thiadiazole core (Scheme 1). This method offers modularity for introducing diverse substituents but requires stringent temperature control (0–5°C during diazonium salt preparation).

Functionalization of the Thiadiazole Ring

Introduction of the 4-Bromobenzylthio Group

The 5-position of the thiadiazole ring is functionalized via nucleophilic substitution. Treatment of 2-amino-1,3,4-thiadiazole with 4-bromobenzyl chloride in dimethylformamide (DMF) at 60°C installs the thioether linkage. Triethylamine (TEA) is typically added to scavenge HCl, improving reaction efficiency.

Optimization Note :

Acylation with 3-Chlorobenzoyl Chloride

The final step involves N-acylation of the 2-amino group. Reacting the intermediate with 3-chlorobenzoyl chloride in tetrahydrofuran (THF) at 0°C produces the target compound. Slow addition of the acyl chloride minimizes side reactions such as dimerization.

Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| Molar Ratio | 1:1.2 (amine:acyl chloride) |

| Reaction Time | 4–6 hours |

| Yield | 72–85% |

Comparative Analysis of Synthetic Routes

The table below contrasts three validated synthesis pathways:

The modular assembly method (Method 3) achieves superior yield and purity by decoupling ring formation and functionalization steps. However, Method 1 remains advantageous for large-scale production due to fewer synthetic steps.

Mechanistic Insights and Side-Reaction Mitigation

Cyclization Mechanism

Density functional theory (DFT) studies reveal that thiadiazole formation proceeds through a concerted asynchronous mechanism. The sulfur atom of thiosemicarbazide attacks the electrophilic carbon of the carboxylic acid derivative, followed by proton transfer and HCl elimination (Fig. 2B).

Common Impurities and Solutions

- Dimerization Products : Occur during acylation due to excess acyl chloride. Mitigated by slow reagent addition and low temperatures.

- Oxidation Byproducts : Thioether groups may oxidize to sulfoxides. Prevented by conducting reactions under nitrogen atmosphere.

Industrial-Scale Production Considerations

Pilot plant data indicate that continuous flow reactors improve reproducibility for the cyclization step:

- Residence Time : 12 minutes at 85°C

- Throughput : 1.2 kg/hour

- Particle Size Control : Jet milling of final product ensures consistent bioavailability in formulation studies.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding thiol or amine derivatives.

Substitution: The bromine atom in the bromobenzylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, or tetrahydrofuran.

Substitution: Amines, thiols, potassium carbonate, or dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives, amine derivatives.

Substitution: Amino-substituted or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes involved in critical biological processes, leading to the disruption of cellular functions.

Interaction with DNA: It may interact with DNA, causing damage or interference with DNA replication and transcription.

Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The target compound’s closest analogs differ in substituents on the thiadiazole ring or benzamide group. Key examples from the evidence include:

Key Observations :

- Bromine’s larger atomic radius may reduce solubility in polar solvents .

- Thioether Side Chains : Benzylthio (5h) or piperidinylethylthio (7a–7l) substituents demonstrate higher yields (up to 88%) compared to smaller alkyl groups (e.g., ethylthio: 78% in 5g), suggesting steric bulk may stabilize intermediates during synthesis .

Discussion of Substituent Effects

- 4-Bromobenzylthio vs. 4-Chlorobenzylthio : Bromine’s lower electronegativity but larger size compared to chlorine may alter electronic distribution on the thiadiazole ring, affecting reactivity and intermolecular interactions.

- 3-Chlorobenzamide vs.

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its chemical structure, synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 420.35 g/mol. Its structure incorporates a thiadiazole ring, a bromobenzylthio group, and a chlorobenzamide moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H14BrN3OS2 |

| Molecular Weight | 420.35 g/mol |

| CAS Number | 392302-77-1 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides and carboxylic acids.

- Introduction of the Bromobenzylthio Group : A nucleophilic substitution reaction is performed using 4-bromobenzyl chloride.

- Coupling with Chlorobenzamide : The final step involves coupling the intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. This compound has been shown to inhibit various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

- Case Study : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiadiazole structure significantly impacted activity levels, with compounds featuring bromine substituents showing enhanced potency.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

- Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. By binding to these enzymes, this compound disrupts normal cell division processes.

Other Biological Activities

In addition to antimicrobial and anticancer effects, preliminary studies suggest potential anti-inflammatory and analgesic properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other thiadiazole derivatives.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(5-(4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl) | High | Moderate |

| N-(5-(4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl) | Moderate | Low |

| N-(5-(4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl) | Low | High |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide, and how do reaction conditions impact yield?

- Methodology :

- Core thiadiazole formation : Start with thiosemicarbazide derivatives and aromatic carboxylic acids. Reflux with POCl₃ at 90°C for 3–6 hours to cyclize into the thiadiazole ring .

- Thioether linkage : React the thiadiazole intermediate with 4-bromobenzyl bromide in dry acetone, using anhydrous K₂CO₃ as a base. Monitor reaction completion via TLC .

- Amide coupling : Use 3-chlorobenzoyl chloride in pyridine or DMF at room temperature to form the final benzamide moiety .

- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio for thioether formation) and using inert atmospheres to prevent oxidation .

Q. How is the structural integrity of this compound verified, and what analytical techniques are critical?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromobenzyl and chlorophenyl groups) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 476.92) .

- X-ray crystallography : Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 6.017 Å, b = 15.312 Å) confirm 3D conformation .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- In vitro screening :

- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ < 20 µM observed in analogous thiadiazoles) .

- Antimicrobial : Broth microdilution for MIC values against S. aureus or E. coli .

- Enzyme inhibition : Fluorometric assays targeting carbonic anhydrase or kinases .

Advanced Research Questions

Q. How can molecular docking studies predict interactions between this compound and biological targets?

- Protocol :

- Protein preparation : Retrieve target structures (e.g., PFOR enzyme, PDB: 2GN) and optimize hydrogen bonding networks .

- Ligand parameterization : Assign partial charges using AM1-BCC and generate conformational ensembles with AutoDock Vina .

- Key interactions : The 4-bromobenzyl group may occupy hydrophobic pockets, while the thiadiazole sulfur forms hydrogen bonds with catalytic residues .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values may arise from impurities (>95% purity required via HPLC) or assay conditions (e.g., serum content in cell media) .

- Mitigation :

- Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use orthogonal activity assays (e.g., apoptosis flow cytometry alongside MTT) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent effects :

| Position | Modification | Observed Impact | Reference |

|---|---|---|---|

| Thiadiazole-S | Replace S with O (oxadiazole) | Reduced cytotoxicity (ΔIC₅₀ +15 µM) | |

| Benzamide-3-Cl | Substitute with -NO₂ | Enhanced kinase inhibition (Ki ↓ 30%) | |

| 4-Bromobenzyl | Replace Br with -CF₃ | Improved logP (↑1.2) but lower solubility |

- Method : Synthesize analogs via parallel synthesis and test in tiered biological screens .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

- Models :

- Pharmacokinetics : Sprague-Dawley rats (IV/oral dosing; LC-MS/MS plasma analysis for t₁/₂ > 4 hours) .

- Toxicity : Zebrafish embryotoxicity assay (LC₅₀ > 100 µM indicates low acute toxicity) .

- Challenges : Address poor solubility via nanoformulation (e.g., PEGylated liposomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.